N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzene sulfonamide core linked to an imidazo[1,2-b]pyridazine moiety, characterized by the following structural formula:
This structure contributes to its diverse biological interactions.
Research indicates that this compound interacts with specific enzymes and receptors , modulating various biochemical pathways. The exact molecular targets remain under investigation but are believed to play a role in pathways related to cancer proliferation and antimicrobial activity.
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays on various cancer cell lines have shown promising results:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 6.75 ± 0.19 | 2D Culture |
HCC827 | 5.13 ± 0.97 | 2D Culture |
NCI-H358 | 4.01 ± 0.95 | 3D Culture |
These results indicate that the compound effectively inhibits cell proliferation in lung cancer models, suggesting its potential as a lead compound for further drug development .
Antimicrobial Activity
In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing involved:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The results indicated moderate antimicrobial activity, although further optimization is required to enhance efficacy and selectivity .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study assessed the effects of the compound on three human lung cancer cell lines using MTS cytotoxicity assays. Results showed that the compound effectively inhibited cell growth with varying degrees of potency across different cell lines .
- Optimization Studies : Further research focused on modifying the chemical structure to improve selectivity and reduce toxicity towards normal cells. The findings suggested that while some derivatives exhibited high activity against cancer cells, they also affected normal fibroblast cells, highlighting the need for careful dose management in therapeutic applications .
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-6-7-18(20-13-27-22(24-20)8-9-23(25-27)30-5)12-19(14)26-31(28,29)21-11-16(3)15(2)10-17(21)4/h6-13,26H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXGWLXQHMULPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.